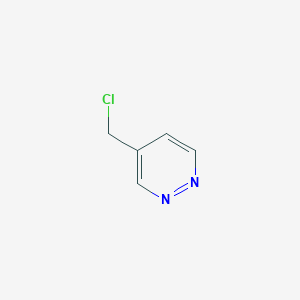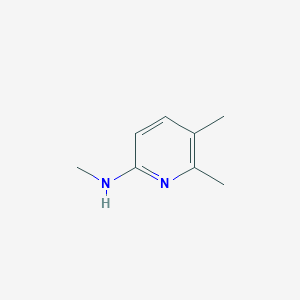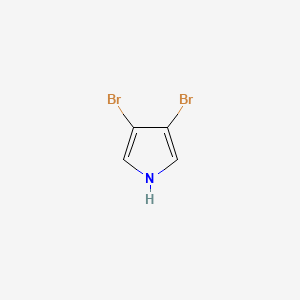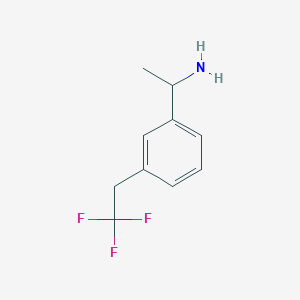![molecular formula C10H25N2OP B11762349 N-[tert-butyl-(propan-2-ylamino)phosphoryl]propan-2-amine](/img/structure/B11762349.png)
N-[tert-butyl-(propan-2-ylamino)phosphoryl]propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[tert-butyl-(propan-2-ylamino)phosphoryl]propan-2-amine is a chemical compound with a complex structure that includes tert-butyl, propan-2-ylamino, and phosphoryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[tert-butyl-(propan-2-ylamino)phosphoryl]propan-2-amine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of tert-butylamine with propan-2-ylamine in the presence of a phosphorylating agent. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful monitoring of reaction conditions such as temperature, pressure, and pH. The use of catalysts and advanced purification techniques ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
N-[tert-butyl-(propan-2-ylamino)phosphoryl]propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated amines, while reduction can produce simpler amine derivatives.
Scientific Research Applications
N-[tert-butyl-(propan-2-ylamino)phosphoryl]propan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[tert-butyl-(propan-2-ylamino)phosphoryl]propan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved may include phosphorylation and dephosphorylation processes, which are critical in cellular signaling and regulation.
Comparison with Similar Compounds
Similar Compounds
N-(tert-butoxycarbonyl)ethanolamine: A compound with similar structural features but different functional groups.
Sulfur compounds: Share some chemical properties but differ in their specific applications and reactivity.
Uniqueness
N-[tert-butyl-(propan-2-ylamino)phosphoryl]propan-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H25N2OP |
|---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
N-[tert-butyl-(propan-2-ylamino)phosphoryl]propan-2-amine |
InChI |
InChI=1S/C10H25N2OP/c1-8(2)11-14(13,10(5,6)7)12-9(3)4/h8-9H,1-7H3,(H2,11,12,13) |
InChI Key |
PTTBIXBXKOERJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NP(=O)(C(C)(C)C)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-N-[4-amino-1-(pyridin-2-yl)butylidene]hydroxylamine hydrochloride](/img/structure/B11762277.png)
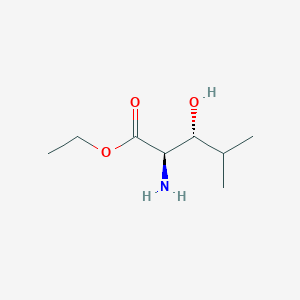
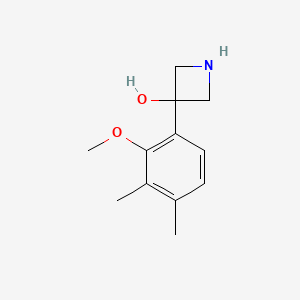
![3-(4-(Prop-2-ynyloxy)phenyl)-3,4-dihydro-2H-benzo[e][1,3]oxazine](/img/structure/B11762287.png)
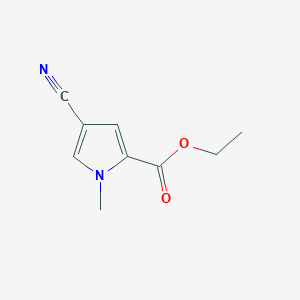

![2-[(1R,2R)-2-Methylcyclopropyl]ethan-1-ol](/img/structure/B11762293.png)
![[(4-Fluoro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B11762295.png)

